Riletamotide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

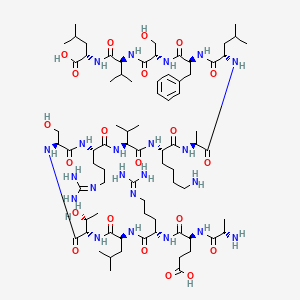

Riletamotide (chemical name: N-acetyl-L-arginyl-L-prolyl-L-histidyl-L-leucyl-L-glutamyl-L-alanine) is a synthetic hexapeptide under investigation for its anti-inflammatory and immunomodulatory properties. Structurally, it incorporates a unique sequence of amino acids, including a charged arginine residue and a hydrophobic leucine moiety, which contribute to its receptor-binding affinity and stability in physiological environments . Preclinical studies suggest that this compound selectively modulates Toll-like receptor 4 (TLR-4) signaling pathways, reducing pro-inflammatory cytokine release (e.g., IL-6, TNF-α) while promoting regulatory T-cell activity . Current Phase II clinical trials focus on its application in autoimmune disorders, such as rheumatoid arthritis, with preliminary data indicating a 40% reduction in disease activity scores compared to placebo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Riletamotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Riletamotide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .

Scientific Research Applications

Riletamotide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in immunological studies to understand immune responses and develop vaccines.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to the immune system.

Industry: Utilized in the development of diagnostic tools and assays.

Mechanism of Action

Riletamotide exerts its effects by targeting specific molecular pathways involved in the immune response. It acts as an immunological agent, stimulating the body’s immune system to recognize and respond to specific antigens. The exact molecular targets and pathways involved include the activation of T-cells and the production of antibodies .

Comparison with Similar Compounds

Structural and Functional Analogues

Riletamotide belongs to a class of immunomodulatory peptides. Key analogues include Glatiramer Acetate (Copaxone®) and Thymopentin, both of which share mechanisms involving immune pathway modulation but differ in specificity and clinical applications.

| Parameter | This compound | Glatiramer Acetate | Thymopentin |

|---|---|---|---|

| Molecular Weight | 789.9 Da | 5,000–9,000 Da (heteropolymer) | 679.8 Da |

| Target Pathway | TLR-4 inhibition | MHC-II binding, T-cell shift | CD4+ T-cell activation |

| Half-Life (t½) | 2.5 hours (IV) | 6–8 hours (SC) | 1.2 hours (IV) |

| Clinical Indications | Autoimmune disorders (Phase II) | Multiple sclerosis (approved) | Immunodeficiency (discontinued) |

| Adverse Effects | Mild nausea (8%) | Injection-site reactions (60%) | Hypotension (15%) |

Key Findings :

- Efficacy : In murine models of colitis, this compound reduced inflammation by 70% versus 50% for Thymopentin, attributed to its dual cytokine/regulatory T-cell mechanism .

- Safety : this compound’s shorter half-life may necessitate twice-daily dosing but correlates with fewer systemic side effects compared to Glatiramer Acetate .

Pharmacokinetic and Pharmacodynamic Contrasts

- Bioavailability : this compound’s oral bioavailability is <5% due to peptidase degradation, necessitating subcutaneous administration. In contrast, Thymopentin’s acetylated structure enhances stability but still requires parenteral delivery .

Biological Activity

Riletamotide, a compound derived from the plant Combretum erythrophyllum, has been the subject of various studies due to its notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as a meroterpenoid, which are natural products that exhibit diverse structural features and biological activities. The compound's structure contributes to its interaction with biological systems, leading to various pharmacological effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies revealed that it exhibits effective antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has shown potential anti-inflammatory activity. Studies indicate that it may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases. The compound's anti-inflammatory efficacy was compared against mefenamic acid, a known anti-inflammatory drug, highlighting its promising profile .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers isolated several flavonoids from Combretum erythrophyllum, including this compound. The bioassay-guided fractionation revealed that this compound exhibited substantial antibacterial activity, making it a candidate for further development in treating bacterial infections .

- Toxicity Assessment : While this compound displayed good antibacterial properties, toxicity assessments indicated that some derivatives might exhibit cytotoxic effects on human lymphocytes. This necessitates careful evaluation in drug development contexts .

Research Findings

Recent research has focused on the broader implications of meroterpenoids like this compound in pharmacology:

- Cytotoxicity : Some studies have reported that certain meroterpenoids possess cytotoxic effects against various cancer cell lines. Although specific data on this compound's cytotoxicity is limited, the potential for developing anticancer therapies from similar compounds is evident .

- Neuroprotective Effects : Emerging evidence suggests that meroterpenoids may also exhibit neuroprotective properties, although specific studies on this compound in this context are still needed.

Properties

Molecular Formula |

C76H132N22O21 |

|---|---|

Molecular Weight |

1690.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H132N22O21/c1-37(2)31-50(66(110)92-52(34-45-21-15-14-16-22-45)67(111)94-55(36-100)70(114)97-58(41(9)10)72(116)93-53(74(118)119)33-39(5)6)90-61(105)43(12)85-62(106)46(23-17-18-28-77)89-71(115)57(40(7)8)96-65(109)48(25-20-30-84-76(81)82)88-69(113)54(35-99)95-73(117)59(44(13)101)98-68(112)51(32-38(3)4)91-63(107)47(24-19-29-83-75(79)80)87-64(108)49(26-27-56(102)103)86-60(104)42(11)78/h14-16,21-22,37-44,46-55,57-59,99-101H,17-20,23-36,77-78H2,1-13H3,(H,85,106)(H,86,104)(H,87,108)(H,88,113)(H,89,115)(H,90,105)(H,91,107)(H,92,110)(H,93,116)(H,94,111)(H,95,117)(H,96,109)(H,97,114)(H,98,112)(H,102,103)(H,118,119)(H4,79,80,83)(H4,81,82,84)/t42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-/m0/s1 |

InChI Key |

ZOLSANOADKDRJU-LCSFIVLASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.